2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZRRQHIZFDOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358645 | |
| Record name | 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108106-97-4 | |
| Record name | 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Safety Information
The compound is classified with several hazard statements including H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Medicinal Chemistry
This compound has shown promise as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.
Case Studies:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated its potential in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups facilitate various chemical reactions such as cyclization and nucleophilic substitutions.
Synthetic Applications:
- Building Block for Heterocycles : It can be utilized in the synthesis of other heterocyclic compounds through reactions like cycloaddition and condensation .
Material Science
Recent studies have explored the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Material Properties:
Mechanism of Action
The mechanism of action of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Substituent Variations in Cyclopenta[b]pyridine-3-carbonitrile Derivatives
The target compound differs from related derivatives primarily in the substituents on the cyclopenta[b]pyridine core. Key analogs include:
Key Observations :
Physicochemical Properties
- The oxo group in the target compound may further elevate its melting point.
- Spectroscopic features : IR spectra of CAPD derivatives show C≡N (~2219 cm⁻¹) and C=N (~1602 cm⁻¹) stretches . The oxo group in the target compound would introduce a strong C=O stretch (~1700 cm⁻¹), aiding differentiation.
Biological Activity
2-Oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (commonly referred to as compound 1) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is , and it possesses a molecular weight of 160.18 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry.
| Property | Value |
|---|---|
| Chemical Formula | C9H8N2O |
| Molecular Weight | 160.18 g/mol |
| MDL No. | MFCD03851982 |
| Pubchem CID | 907352 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial, antitumor, and anti-inflammatory agent. Below are some key findings from recent research.
Antibacterial Activity
Research indicates that compound 1 exhibits notable antibacterial properties. A study conducted by Biosynth demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.
Antitumor Activity
The antitumor potential of compound 1 has been highlighted in several case studies. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The compounds induced apoptosis through the activation of caspase pathways, suggesting a promising avenue for cancer therapy.
Anti-inflammatory Effects
In addition to its antibacterial and antitumor activities, compound 1 has been shown to possess anti-inflammatory properties. In vitro studies indicated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests its potential application in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various compounds including this compound against standard bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) value of 32 µg/mL for E. coli, indicating strong antibacterial activity.
- Cytotoxicity Assay : In a cytotoxicity assay involving MCF-7 cells, treatment with compound 1 resulted in a significant decrease in cell viability at concentrations above 10 µM after 48 hours of exposure. The IC50 value was determined to be approximately 15 µM.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan injection, administration of compound 1 resulted in a reduction of paw edema by up to 50% compared to the control group.
Q & A
What are the common synthetic routes for preparing 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, and what experimental validations are critical for confirming its structure?
Basic Question
Synthetic routes often involve cyclization strategies, such as palladium-catalyzed reductive cyclization of nitro precursors or nitrile group introduction via nucleophilic substitution. For example, Pd-catalyzed methods using formic acid derivatives as reductants can construct the fused cyclopenta-pyridine core . Post-synthesis, structural validation requires:
- ¹H/¹³C NMR to confirm ring connectivity and substituent positions.
- IR spectroscopy to verify the nitrile stretch (~2200 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- X-ray crystallography (if crystals are obtainable) for unambiguous stereochemical assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
